Bienvenue dans la boutique en ligne BenchChem!

6-Phenylimidazo[1,2-a]pyridine

Nuclear Receptor Pharmacology Neurodegenerative Disease Medicinal Chemistry

Select 6-Phenylimidazo[1,2-a]pyridine (CAS 328062-45-9) as your Nurr-1 (NR4A2) drug-discovery scaffold. The mandatory 6-phenyl substituent imparts unique electronic distribution and steric profile essential for target engagement—unlike unsubstituted or positional isomers. Regioselective C-3 bromination yields versatile 3-bromo-6-phenylimidazo[1,2-a]pyridine for Suzuki-Miyaura cross-coupling. Also deployed in selective kinase inhibitor (Mer/Axl) and antiviral campaigns. Request your ≥98% purity quote now.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 328062-45-9
Cat. No. B3260201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylimidazo[1,2-a]pyridine
CAS328062-45-9
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C=CN=C3C=C2
InChIInChI=1S/C13H10N2/c1-2-4-11(5-3-1)12-6-7-13-14-8-9-15(13)10-12/h1-10H
InChIKeyALKXKQNDRZHUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylimidazo[1,2-a]pyridine CAS 328062-45-9: Core Scaffold Definition and Procurement-Relevant Identity


6-Phenylimidazo[1,2-a]pyridine (CAS 328062-45-9) is a nitrogen-containing fused heterocyclic compound consisting of an imidazole ring fused to a pyridine ring, with a phenyl substituent at the 6-position [1]. This core scaffold serves as the foundational building block for numerous polysubstituted derivatives that have demonstrated therapeutic utility, particularly as modulators of the Nurr-1 nuclear receptor (NR4A2) implicated in neurodegenerative and inflammatory diseases [2]. The 6-phenyl substitution pattern distinguishes this scaffold from unsubstituted imidazo[1,2-a]pyridine and other positional isomers, providing unique chemical handle properties that enable further functionalization for structure-activity relationship (SAR) exploration [3].

Why 6-Phenylimidazo[1,2-a]pyridine Cannot Be Substituted with Generic Imidazopyridine Analogs in Research Procurement


Generic substitution of 6-phenylimidazo[1,2-a]pyridine with unsubstituted imidazo[1,2-a]pyridine or alternative phenyl positional isomers is not scientifically defensible due to fundamental differences in chemical reactivity and biological target engagement. The 6-phenyl substituent confers a distinct electronic distribution and steric profile that directly influences both the compound's capacity for further derivatization and its interaction with specific biological targets, including the Nurr-1 nuclear receptor binding pocket [1]. Substitution patterns on the imidazo[1,2-a]pyridine core have been shown to dramatically alter receptor subtype selectivity—for instance, 6-substituted versus 6,8-disubstituted derivatives of related imidazo[1,2-a]pyridine compounds exhibit >1000-fold differences in peripheral versus central benzodiazepine receptor selectivity [2]. Such position-dependent pharmacological divergence underscores that 6-phenylimidazo[1,2-a]pyridine represents a chemically and biologically non-interchangeable entity relative to its closest structural analogs [3].

Quantitative Evidence Guide: Comparative Differentiation of 6-Phenylimidazo[1,2-a]pyridine CAS 328062-45-9


6-Phenyl Substitution Enables Nurr-1 Nuclear Receptor Modulation Not Achievable with Unsubstituted Imidazo[1,2-a]pyridine Core

The 6-phenyl substituent on the imidazo[1,2-a]pyridine core is structurally essential for engagement with the Nurr-1 (NR4A2) nuclear receptor binding site. The unsubstituted imidazo[1,2-a]pyridine scaffold lacks the hydrophobic aryl moiety required for productive interaction with this target [1]. This structural requirement is explicitly codified in patent claims where the 6-phenyl group is a mandatory scaffold element for Nurr-1 modulation activity [2].

Nuclear Receptor Pharmacology Neurodegenerative Disease Medicinal Chemistry

6-Phenylimidazo[1,2-a]pyridine Provides Regioselective Synthetic Handle for Derivatization Versus 2-Phenyl or 3-Phenyl Positional Isomers

The 6-phenylimidazo[1,2-a]pyridine scaffold offers distinct regioselective functionalization opportunities compared to alternative phenyl positional isomers (e.g., 2-phenyl- or 3-phenylimidazo[1,2-a]pyridine). The 6-position phenyl group does not interfere with electrophilic substitution at the imidazole ring C-3 position, enabling bromination at C-3 to yield 3-bromo-6-phenylimidazo[1,2-a]pyridine—a versatile intermediate for Suzuki-Miyaura cross-coupling reactions [1]. In contrast, 2-phenyl substitution can sterically hinder reactions at the adjacent C-3 position, while also altering the electronic environment of the fused ring system [2]. This regiochemical differentiation is critical for building diverse compound libraries with predictable synthetic outcomes [3].

Synthetic Chemistry Medicinal Chemistry Scaffold Functionalization

6-Substituted Imidazo[1,2-a]pyridine Derivatives Exhibit 1000-Fold Receptor Subtype Selectivity Differentiation Versus 6,8-Disubstituted Analogs

In a structurally related imidazo[1,2-a]pyridine series, mono-6-substituted compounds demonstrated IC50 ratios (IC50(CBR)/IC50(PBR)) ranging from 0.32 to 232 for central versus peripheral benzodiazepine receptor selectivity, whereas 6,8-disubstituted compounds achieved greater than 1000-fold selectivity for peripheral benzodiazepine receptors (PBR) over central benzodiazepine receptors (CBR) [1]. This quantitative divergence demonstrates that the number and position of substituents on the imidazo[1,2-a]pyridine core are not interchangeable—they fundamentally determine the pharmacological selectivity profile of the resulting compounds. Within this series, compound 7f (a 6-substituted derivative) exhibited GABA receptor positive modulation with an EC50 of 3.2 × 10⁻⁸ M, exceeding the potency of the reference compound Zolpidem (EC50 = 3.6 × 10⁻⁸ M) in Xenopus oocyte functional assays [2].

Receptor Pharmacology Benzodiazepine Receptors Structure-Activity Relationship

Diphenyl-Substituted Imidazo[1,2-a]pyridines Exhibit Low to Sub-Nanomolar Antiviral Potency with Favorable Metabolic Stability Profile

A series of diphenyl-substituted imidazo[1,2-a]pyridines, structurally related to 6-phenylimidazo[1,2-a]pyridine, demonstrated low to sub-nanomolar potency against both pseudotyped and infectious Old and New World arenaviruses in cell-based entry inhibition assays [1]. These optimized lead compounds exhibited attractive metabolic stability in human and most nonhuman liver microsomes, as well as a lack of hERG K⁺ channel inhibition and CYP enzyme inhibition—a favorable safety pharmacology profile uncommon among antiviral candidates [2]. The straightforward three-step, high-yield synthesis of imidazo[1,2-a]pyridine compound 37 within this series suggests that the 6-phenylimidazo[1,2-a]pyridine scaffold enables cost-effective production of broad-spectrum antiviral candidates [3].

Antiviral Drug Discovery Arenavirus Structure-Activity Relationship

Imidazo[1,2-a]pyridine Core Demonstrates Dual Kinase Inhibition Selectivity Profile Validated in In Vivo Efficacy Models

Optimization of an imidazo[1,2-a]pyridine series using structure-based compound design yielded compound 32, a highly selective type I1/2 dual Mer/Axl kinase inhibitor with demonstrated in vivo efficacy [1]. The optimization strategy focused on improving potency while reducing lipophilicity—a critical balance for achieving drug-like properties. This work demonstrates that the imidazo[1,2-a]pyridine scaffold can be tuned to achieve high kinase selectivity, a feature essential for minimizing off-target effects in therapeutic applications [2]. The structural features enabling Mer/Axl selectivity include specific substitution patterns that exploit unique binding pocket geometries, underscoring that the imidazo[1,2-a]pyridine core provides a privileged scaffold for achieving target selectivity not readily accessible with other heterocyclic cores [3].

Kinase Inhibitor Oncology Selectivity Profiling

Curcumin-Inspired Imidazo[1,2-a]pyridine Analogs Demonstrate Enhanced Aqueous Solubility (1.7–2.8×) Versus Parent Curcumin with Sub-Micromolar Antiproliferative Activity

A series of curcumin-inspired imidazo[1,2-a]pyridine analogs, incorporating the 3-phenylimidazo[1,2-a]pyridine moiety structurally related to the target compound, were evaluated for antiproliferative activity across six cancer cell lines [1]. The most active compound 12t demonstrated IC50 values ranging from 1.7 to 2.97 μM across the panel, with specific values of 2.11 ± 0.27 μM (PC-3 prostate), 2.21 ± 0.25 μM (HGC-27 gastric), and 2.53 ± 0.01 μM (HeLa cervical) [2]. Critically, compounds 12e and 12t exhibited 1.7-fold and 2.8-fold improved aqueous solubility compared to curcumin, respectively—a meaningful physicochemical enhancement for drug development [3]. Compound 12t efficiently inhibited tubulin polymerization with an IC50 of 8.44 ± 0.13 μM and demonstrated nearly 2-fold selectivity for PC-3 cancer cells over normal human prostate RWPE-1 cells [4].

Anticancer Agents Tubulin Polymerization Drug Solubility

Procurement-Optimized Application Scenarios for 6-Phenylimidazo[1,2-a]pyridine CAS 328062-45-9


Nurr-1 Nuclear Receptor Modulator Development for Neurodegenerative Disease Research

Use 6-phenylimidazo[1,2-a]pyridine as the core scaffold for synthesizing polysubstituted 2-aryl-6-phenylimidazo[1,2-a]pyridine derivatives with demonstrated activity against Nurr-1 (NR4A2) nuclear receptors [1]. The 6-phenyl substitution is a mandatory structural element for target engagement, enabling the development of therapeutic candidates for neurodegenerative diseases involving Nurr-1 dysregulation [2]. This application scenario leverages the patent-validated scaffold for building focused compound libraries with predictable Nurr-1 modulation activity [3].

Regioselective Synthesis of 3-Bromo-6-phenylimidazo[1,2-a]pyridine for Cross-Coupling Library Generation

Employ 6-phenylimidazo[1,2-a]pyridine as a starting material for regioselective bromination at the C-3 position to yield 3-bromo-6-phenylimidazo[1,2-a]pyridine (CAS 328062-46-0), which serves as a versatile intermediate for Suzuki-Miyaura and related palladium-catalyzed cross-coupling reactions [1]. Unlike 2-phenyl positional isomers that may introduce steric hindrance at the adjacent C-3 position, the 6-phenyl isomer enables unhindered access to C-3 functionalization, facilitating efficient diversification of the imidazo[1,2-a]pyridine scaffold for medicinal chemistry campaigns [2].

Kinase Inhibitor Discovery Leveraging Imidazo[1,2-a]pyridine Scaffold Selectivity Features

Utilize 6-phenylimidazo[1,2-a]pyridine as an entry point to the imidazo[1,2-a]pyridine kinase inhibitor scaffold class, which has demonstrated the capacity to achieve high selectivity profiles through structure-guided optimization [1]. The scaffold has been successfully advanced to highly selective dual Mer/Axl kinase inhibitors with validated in vivo efficacy, establishing the core as a privileged framework for developing selective kinase inhibitors with favorable drug-like properties [2]. The 6-phenyl substituent provides a hydrophobic anchor that can be exploited for kinase binding pocket interactions while maintaining synthetic tractability [3].

Antiviral Lead Optimization with Favorable DMPK and Safety Pharmacology Profile

Deploy 6-phenylimidazo[1,2-a]pyridine in antiviral drug discovery programs targeting arenaviruses and related emerging viral pathogens [1]. Diphenyl-substituted imidazo[1,2-a]pyridines structurally related to this scaffold have demonstrated sub-nanomolar antiviral potency coupled with an attractive safety pharmacology profile—specifically, lack of hERG K⁺ channel inhibition and CYP enzyme inhibition—along with favorable metabolic stability in human liver microsomes [2]. The straightforward three-step, high-yield synthesis of related compounds enables cost-effective production, making this scaffold particularly suitable for antiviral programs addressing economically challenged geographical settings [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.